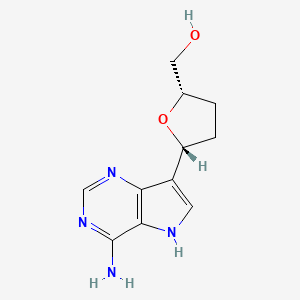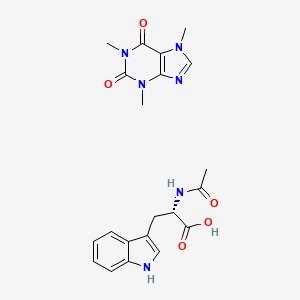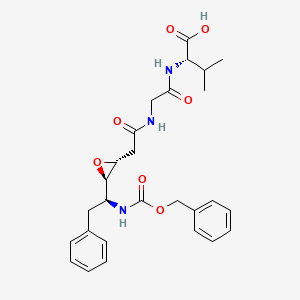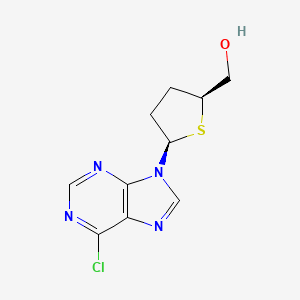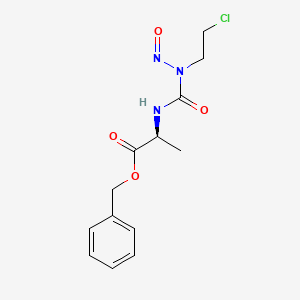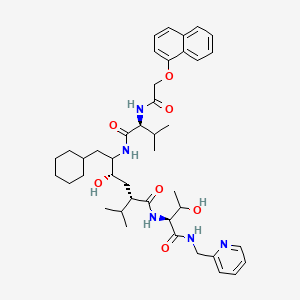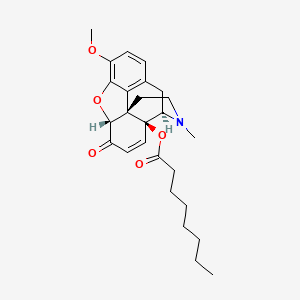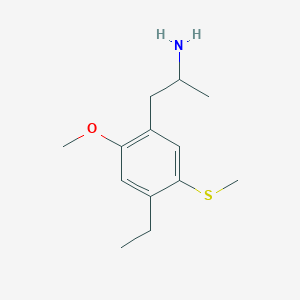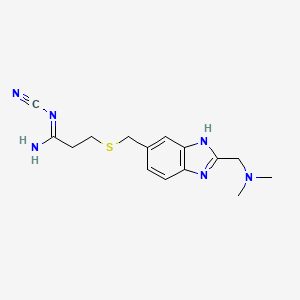![molecular formula C23H14N2Na2O8S2 B12785006 1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt CAS No. 2611-80-5](/img/structure/B12785006.png)
1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Red 82, also known as C.I. 68205, is a synthetic dye belonging to the class of acid dyes. It is primarily used for coloring textiles, paper, and leather. The compound is known for its vibrant red hue with a blue undertone. Its chemical structure is characterized by the presence of sulfonic acid groups, which enhance its solubility in water and its affinity for protein fibers such as wool and silk .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Red 82 involves the condensation of 6-bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with aniline. This intermediate product is then sulfonated using sulfuric acid to introduce sulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of Acid Red 82 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Condensation Reaction: Conducted at elevated temperatures to facilitate the formation of the intermediate product.
Sulfonation: Carried out using concentrated sulfuric acid under controlled conditions to prevent over-sulfonation.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final dye, which is then purified and dried.
Chemical Reactions Analysis
Types of Reactions: Acid Red 82 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its aromatic structure.
Reduction: Reduction reactions can lead to the decolorization of the dye, often used in wastewater treatment to remove dye contaminants.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reactions typically involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation Products: Breakdown products include smaller aromatic compounds and sulfonic acids.
Reduction Products: Reduced forms of the dye, often colorless or less intensely colored.
Substitution Products: Modified dyes with altered solubility, affinity, or color properties.
Scientific Research Applications
Acid Red 82 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing wool, silk, and nylon. .
Mechanism of Action
The mechanism of action of Acid Red 82 involves its interaction with substrates through ionic and hydrogen bonding. The sulfonic acid groups enhance its solubility and binding affinity to protein fibers. In biological systems, the dye can interact with cellular components, allowing for visualization under a microscope. The molecular targets include amino groups in proteins and nucleic acids .
Comparison with Similar Compounds
Acid Red 80: Another acid dye with similar applications but different shade and fastness properties.
Acid Red 87: Known for its use in the textile industry with slightly different chemical properties.
Uniqueness of Acid Red 82:
Color Properties: Acid Red 82 has a unique red hue with a blue undertone, making it distinct from other red dyes.
Solubility: The presence of multiple sulfonic acid groups enhances its solubility in water.
Affinity: High affinity for protein fibers, making it suitable for dyeing wool and silk
Acid Red 82 stands out due to its vibrant color, excellent solubility, and strong affinity for protein fibers, making it a valuable dye in various industries and scientific research applications.
Properties
CAS No. |
2611-80-5 |
|---|---|
Molecular Formula |
C23H14N2Na2O8S2 |
Molecular Weight |
556.5 g/mol |
IUPAC Name |
disodium;4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C23H16N2O8S2.2Na/c1-25-18-9-8-17(24-16-7-6-12(34(28,29)30)10-19(16)35(31,32)33)22-21(18)15(11-20(25)26)13-4-2-3-5-14(13)23(22)27;;/h2-11,24H,1H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
NTWZVSRLUAOEKA-UHFFFAOYSA-L |
Canonical SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


